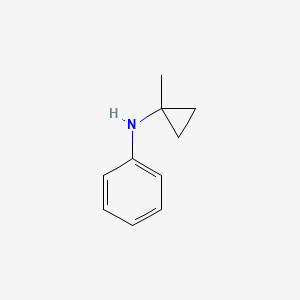

N-(1-methylcyclopropyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-methylcyclopropyl)aniline is an organic compound. It’s a derivative of aniline, which is an important model system for biological chromophores . The compound is a versatile chemical compound widely utilized across various industries .

Synthesis Analysis

The synthesis of aniline derivatives has been studied extensively. For instance, the methylation of anilines with methanol has been catalyzed by cyclometalated ruthenium complexes . Another study focused on the polymerization of new aniline derivatives, studying how the structure of the initial aniline derivatives affects the properties of the resulting polymeric products .Chemical Reactions Analysis

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, the ultrafast production of photofragments as a function of molecular structure can be explored .Physical And Chemical Properties Analysis

Aniline has a boiling point of about 184°C and a melting point of about -6°C . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Applications De Recherche Scientifique

Visible-light-induced Reactions

Visible-light-induced, iridium-catalyzed reactions involving N-Methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been explored. These reactions result in the formation of aminomethyl radicals and tricyclic compounds, demonstrating the potential of N-(1-methylcyclopropyl)aniline derivatives in synthetic organic chemistry (Lenhart & Bach, 2014).

Ethylene Inhibition in Plants

The compound 1-methylcyclopropene (1-MCP), closely related to this compound, is a significant ethylene inhibitor in plants. This property has been extensively studied, showing its utility in delaying ripening and senescence in various fruits and vegetables, thereby enhancing postharvest quality (Blankenship & Dole, 2003).

Commercial Use of 1-MCP on Fruits and Vegetables

1-Methylcyclopropene's role in inhibiting ethylene perception has led to its widespread commercial adoption, particularly in the apple industry. The compound has shown to improve the maintenance of product quality during storage, albeit its use in other fruits and vegetables is still under exploration (Watkins, 2006).

Green Chemistry Approaches

Sustainable and selective monomethylation of anilines using methanol has been achieved with solid molecular N-heterocyclic carbene iridium catalysts, presenting an eco-friendly method for chemical synthesis. This process highlights the versatility of this compound derivatives in green chemistry applications (Chen, Wu, & Tu, 2017).

Catalyst Development

The complex of 2-(methylthio)aniline with palladium(II) has been identified as an efficient catalyst for Suzuki-Miyaura C-C coupling in water. This development underscores the potential of aniline derivatives in catalysis, particularly in eco-friendly solvents (Rao et al., 2014).

Mécanisme D'action

Mode of Action

The mode of action of N-(1-methylcyclopropyl)aniline involves its interaction with its targets. It has been reported that this compound can undergo transformations under certain conditions. For instance, it can convert to derivatives of quinoline under the influence of concentrated sulfuric acid .

Biochemical Pathways

It’s known that aniline derivatives can participate in various biochemical reactions, such as acylhydrazone formation and exchange .

Result of Action

It’s known that under certain conditions, this compound can convert to derivatives of quinoline .

Safety and Hazards

Aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute toxicity (oral, inhalation, dermal), serious eye damage, skin sensitization, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity (repeated exposure) .

Orientations Futures

Propriétés

IUPAC Name |

N-(1-methylcyclopropyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-8-10)11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYLPHAGPZZWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2555606.png)

![1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B2555609.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2555611.png)

![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2555612.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2555616.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2555617.png)

![2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2555620.png)